molecular formula C20H26N6O4 B2928558 N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-63-3

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2928558
CAS No.: 1105219-63-3
M. Wt: 414.466
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a carboxamide group at position 8, a butan-2-yl substituent, and a propan-2-yl carbamoyl methyl side chain at position 2. This compound belongs to the triazoloquinazoline family, which is known for diverse biological activities, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name

N-butan-2-yl-4-methyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-6-12(4)22-17(28)13-7-8-14-15(9-13)26-19(24(5)18(14)29)23-25(20(26)30)10-16(27)21-11(2)3/h7-9,11-12H,6,10H2,1-5H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYWTISIUZBZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the subsequent fusion with the quinazoline moiety. Common reagents used in these reactions include hydrazine derivatives, isocyanates, and various catalysts to facilitate the cyclization and fusion processes. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to control reaction parameters precisely. The scalability of the synthesis would be a critical factor in its commercial viability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

details several 4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline derivatives (Table 1). These compounds share the triazoloquinazoline backbone but differ in substituents and side chains. For example:

  • Compound 8: Features a methyl-2-(thioacetamido)-3-methylbutanoate group.
  • Compound 9c: Includes a hydroxypropanoate substituent, enhancing polarity compared to the target compound.

Key Observations :

  • Melting Points : Derivatives range from 92–130°C, influenced by substituent polarity. The target compound’s predicted melting point may align with this range, given structural similarities .
  • Synthetic Flexibility : Substituent variation (e.g., thioacetamido vs. carbamoyl methyl groups) allows tuning of physicochemical properties, such as solubility and bioavailability.

Table 1. Comparison of Triazoloquinazoline Derivatives

Compound ID Substituent(s) Melting Point (°C) Key Functional Groups
Target Compound Propan-2-yl carbamoyl methyl, butan-2-yl N/A* Carboxamide, triazoloquinazoline
Compound 8 Methyl-2-(thioacetamido)-3-methylbutanoate 94–95 Thioether, ester
Compound 9c Hydroxypropanoate 129–130 Hydroxyl, ester

*No direct data available for the target compound; inferred from analogs.

Triazolopyrimidine Analogs

describes CB2 receptor-targeting triazolo[1,5-a]pyrimidines (e.g., Compound 38 and 40). These differ in core structure (pyrimidine vs. quinazoline) but share carboxamide and alkylamino substituents.

Key Differences :

  • Bioactivity: Compound 38 (triazolopyrimidine) exhibits cannabinoid receptor CB2 affinity, while triazoloquinazolines are unexplored for this target.
Chirality Considerations

If the target compound contains chiral centers (e.g., butan-2-yl group), its environmental persistence or pharmacological profile could vary significantly between enantiomers.

Environmental and Stability Profiles

highlights factors affecting pharmaceutical degradation, such as photolysis and temperature. The target compound’s carboxamide and triazole groups may render it susceptible to hydrolysis or UV degradation, similar to other triazoloheterocycles.

Biological Activity

N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound exhibits a unique structure characterized by a fused triazole and quinazoline core, along with various functional groups that contribute to its biological activity. Research has indicated that compounds of this class possess diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N6O4C_{26}H_{30}N_{6}O_{4}, with a molecular weight of approximately 490.564 g/mol. The structure includes a butan-2-yl group and a propan-2-yl carbamoyl moiety attached to the triazole ring. The presence of these functional groups enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC26H30N6O4
Molecular Weight490.564 g/mol
IUPAC NameN-(butan-2-yl)-4-methyl...
SolubilityNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds similar to N-(butan-2-yl)-4-methyl... have shown significant cytotoxic effects against various cancer cell lines. A study indicated that specific structural modifications within this class enhance their activity against human cancer cells:

  • Caco-2 Cells : The compound exhibited a decrease in cell viability by 39.8% compared to untreated controls (p < 0.001).
  • A549 Cells : Similar trends were observed with varying degrees of activity depending on the substituents present on the triazole and quinazoline rings.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies revealed that modifications at specific positions significantly influence antimicrobial potency.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of triazoloquinazolines and tested their effectiveness against human cancer cell lines including Caco-2 and A549. The results demonstrated that certain derivatives had IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating superior efficacy.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazoloquinazolines against pathogenic bacteria. The study found that specific modifications enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

The biological activity of N-(butan-2-yl)-4-methyl... is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.